REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1Cl)[C:7]([NH2:9])=[O:8])([O-:3])=[O:2].[CH2:14]([NH2:16])[CH3:15]>>[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[NH:16][CH2:14][CH3:15])[C:7]([NH2:9])=[O:8])([O-:3])=[O:2]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)N)C=CC1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected
|
Type
|
CUSTOM
|
Details
|
crystallized from the monomethyl ether of ethylene glycol (5 ml per gram of dried product)
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)N)C=CC1NCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |